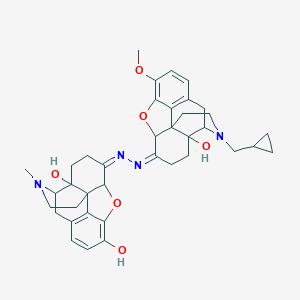

Oxymorphone-3-methoxynaltrexonazine

説明

Oxymorphone is an opioid analgesic used in the management of moderate-to-severe pain and for analgesic therapies . It belongs to the group of medicines called narcotic analgesics (pain medicines) and acts in the central nervous system (CNS) to relieve pain .

Synthesis Analysis

The preparation of noroxymorphone, a key intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone, involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . Both demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide .Molecular Structure Analysis

Oxymorphone’s structure is that of morphine with the double bond hydrogenated and an additional hydroxyl group that makes it 10 times more potent than morphine .Chemical Reactions Analysis

Oxymorphone’s structure is that of morphine with the double bond hydrogenated and an additional hydroxyl group .Physical And Chemical Properties Analysis

Oxymorphone is a semi-synthetic opioid substitute for morphine. It is a potent analgesic. Opioid analgesics exert their principal pharmacologic effects on the CNS and the gastrointestinal tract .科学的研究の応用

Analgesic Properties and Opiate-based Pain Management : Oxymorphone-naltrexonazine demonstrates antagonist properties, while oxymorphone-3-methoxynaltrexonazine is a potent analgesic. Both compounds show potential for use in opiate-based pain management (Galetta, Hahn, Nishimura, & Pasternak, 1987).

Pharmacological and Biochemical Probes : Chloroxymorphamine and chlornaltrexamine, related compounds, are potential pharmacologic and biochemical probes of opioid receptors, with narcotic agonist activity and antagonist activity, respectively (Caruso, Takemori, Larson, & Portoghese, 1979).

High Affinity for Opioid Receptors : 3H-oxymorphazone shows high affinity for mu and kappa opioid receptors in rat brain membranes (Varga, Tóth, Benyhe, Hosztafi, & Borsodi, 1987).

High Efficacy μ Opioid Receptor Agonists : 14-O-methyloxymorphone and 14-methoxymetopon are highly efficacious μ opioid receptor agonists, offering a more physiological alternative to assess mu receptor efficacy (Riba et al., 2010).

Pharmacotherapy of Opiate Abuse/Dependence : 14-Amino-4,5-epoxymorphinan derivatives show potential in the pharmacotherapy of opiate abuse/dependence (Lewis & Husbands, 2011).

Treatment for Moderate to Severe Pain : Oxymorphone is a potent and effective oral opioid for treating moderate to severe pain, offering a new treatment option for opioid-resistant patients (Prommer, 2006).

Minimal Drug-Drug Interaction Potential : Oxymorphone extended release has minimal potential for causing metabolic drug-drug interactions mediated by CYP2C9 or CYP3A4 (Adams, Pieniaszek, Gammaitoni, & Ahdieh, 2005).

Effectiveness in Acute and Chronic Pain Management : Oral oxymorphone is an effective and safe treatment for acute and chronic moderate-to-severe pain (Chamberlin, Cottle, Neville, & Tan, 2007).

Thermoregulatory Mechanism Effects : Oxymorphone-induced increases in micronuclei are related to increased body temperature, indicating an effect on thermoregulatory mechanisms (Shuey, Gudi, Krsmanović, & Gerson, 2007).

Pharmacokinetics in Nonhuman Primates : Oxymorphone shows safe and effective pain management properties in both Old and New World nonhuman primates (Kelly et al., 2011).

Safety And Hazards

The use of oxymorphone exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Oxymorphone is contraindicated in patients with a known hypersensitivity to oxymorphone or to any of the other ingredients in oxymorphone hydrochloride tablets .

特性

IUPAC Name |

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKJVOXWSMNDJ-XCKRHRGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxymorphone-3-methoxynaltrexonazine | |

CAS RN |

110320-72-4 | |

| Record name | Oxymorphone-3-methoxynaltrexonazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)